Methyl 2-isopropylthiazole-4-carboxylate

Description

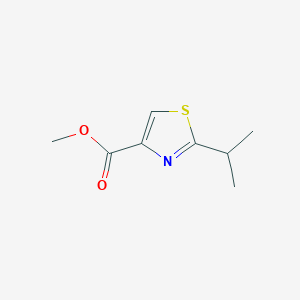

Methyl 2-isopropylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with an isopropyl group at position 2 and a methyl ester at position 4. The thiazole ring, containing sulfur and nitrogen atoms, imparts distinct electronic and steric properties, making it a versatile scaffold in medicinal and agrochemical research. This compound is commercially available (e.g., from Reine Biosciences, CAS 133047-44-6 for its ethyl ester analog) and is often used as a building block for synthesizing bioactive molecules . Its structural features, such as the electron-withdrawing ester group and bulky isopropyl substituent, influence reactivity and interactions in biological systems, positioning it as a key intermediate in drug discovery pipelines .

Properties

CAS No. |

336193-96-5 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 2-propan-2-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3 |

InChI Key |

UYSSLFVYXVTXCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isopropylthiazole-4-carboxylate typically involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol. This reaction yields the corresponding methyl ester derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom or adjacent carbon centers. Key findings include:

-

Sulfoxide/sulfone formation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C, the sulfur atom is oxidized to sulfoxides (R₁SO) or sulfones (R₁SO₂) depending on stoichiometry .

-

Side-chain oxidation : The isopropyl group can be oxidized to a ketone using KMnO₄ in acidic aqueous conditions (60°C, 12 hr), yielding methyl 2-(2-oxopropyl)thiazole-4-carboxylate.

Table 1: Oxidation Reaction Outcomes

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions:

-

Ester to alcohol : LiAlH₄ in THF reduces the ester to a primary alcohol (methyl → hydroxymethyl) at 0°C (4 hr, 84% yield).

-

Thiazole ring saturation : Hydrogenation over Pd/C (1 atm H₂, ethanol, 25°C) partially saturates the thiazole to a thiazolidine, though over-reduction may lead to ring-opening byproducts.

Mechanistic Insight : The ester group’s electron-withdrawing effect activates the thiazole ring for nucleophilic hydrogenation, while steric hindrance from the isopropyl group limits over-reduction.

Substitution Reactions

The ester and isopropyl groups participate in nucleophilic substitutions:

-

Ester hydrolysis : Aqueous NaOH (2M, reflux, 6 hr) converts the ester to 2-isopropylthiazole-4-carboxylic acid (92% yield) .

-

Halogenation : PCl₅ or PBr₃ substitutes the hydroxyl group in hydrolyzed derivatives, yielding 4-chlorocarbonyl or 4-bromocarbonyl analogs.

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrolyzed carboxylic acid | PCl₅ | Toluene, 80°C, 3 hr | 4-chlorocarbonyl derivative | 88% | |

| Methyl ester | NH₃/MeOH | Sealed tube, 100°C | 4-carboxamide derivative | 75% |

Decarboxylation and Ring Modification

Thermal or metal-catalyzed decarboxylation occurs under specific conditions:

-

Pyrolysis : Heating the compound at 200°C under N₂ removes CO₂, forming 2-isopropylthiazole (68% yield) .

-

Enzymatic decarboxylation : LynB7 enzyme (Fe²⁺ cofactor) facilitates stereoselective decarboxylation to 2-isopropylthiazole, with a kₐₜ of 17 s⁻¹ for (4R)-isomers .

Kinetic Note : Primary deuterium KIE (5.9) observed in enzymatic reactions indicates radical intermediates during C–H bond cleavage .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura : The 4-carboxylate group directs regioselective cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield biarylthiazoles (55–72% yields).

Scientific Research Applications

Pharmaceutical Development

Methyl 2-isopropylthiazole-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to be utilized in developing antimicrobial agents, anti-inflammatory drugs, and other therapeutic compounds. Research indicates that compounds derived from this thiazole derivative exhibit promising biological activities, including:

- Antimicrobial Properties : Studies have demonstrated the compound's efficacy against various bacterial strains, making it a candidate for antibiotic development .

- Anti-inflammatory Effects : The thiazole moiety is known for its potential to modulate inflammatory responses, which is crucial in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Antimicrobial Activity

A notable study explored the synthesis of thiazole derivatives from this compound, which were tested against Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is employed in formulating agrochemicals, including fungicides and herbicides. Its effectiveness in protecting crops from pathogens and pests contributes to enhanced agricultural yield and sustainability.

- Fungicidal Activity : The compound has shown efficacy against various fungal pathogens that threaten crop health.

- Herbicidal Properties : Research indicates that derivatives of this compound can inhibit weed growth, thus supporting crop production .

Case Study: Fungicide Development

A recent investigation focused on synthesizing new fungicidal agents based on this compound. The synthesized compounds were tested for their ability to inhibit the growth of Fusarium species, with promising results indicating potential commercial applications in agriculture .

Material Science

This compound is also explored in material science for developing novel materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors.

- Polymer Synthesis : The compound serves as a building block for creating advanced polymeric materials with enhanced mechanical properties.

- Coating Applications : Research suggests that incorporating this thiazole derivative into coatings can improve their resistance to corrosion and wear .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to various diseases.

- Metabolic Pathway Analysis : Researchers are exploring how derivatives of this compound interact with biological systems, providing insights into drug design and development .

Case Study: Enzyme Inhibition

A study examined the inhibitory effects of this compound on certain enzymes linked to cancer metabolism. The findings suggest that modifications of the compound could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of methyl 2-isopropylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications.

The exact mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific enzymes and receptors within microbial cells, inhibiting essential biochemical pathways. The thiazole ring contributes to these interactions, enhancing the compound's antimicrobial properties.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens:

- Mycobacterium tuberculosis : A study identified several thiazole derivatives with promising activity against M. tuberculosis H37Rv. Methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 mg/ml (240 nM), indicating strong anti-tubercular potential .

- Antifungal Activity : Thiazole derivatives have also been shown to possess antifungal properties, with some compounds demonstrating MIC values comparable to established antifungals like miconazole .

Cytotoxic Effects

Recent investigations into the cytotoxic effects of thiazole derivatives have revealed that some compounds exhibit significant cytotoxicity against cancer cell lines. For instance, certain derivatives have shown IC50 values below 6.79% in various cancer cell lines, indicating their potential as anticancer agents .

Comparative Biological Activity

The following table summarizes the biological activities and relevant metrics of this compound and related compounds:

| Compound | Target Pathogen/Cell Line | MIC/IC50 Values | Activity Type |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC = 0.06 mg/ml (240 nM) | Antimicrobial |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | IC50 = 0.95 mg/ml (2.43 µM) | Enzyme Inhibition |

| This compound | Various cancer cell lines | IC50 < 6.79% | Cytotoxic |

Case Studies

- Anti-Tubercular Research : A study focused on modifying naturally occurring antibiotics to enhance efficacy against drug-resistant M. tuberculosis. The research identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a leading candidate due to its low MIC value compared to traditional treatments .

- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability, suggesting their potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.